N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-19-9-15(16-10-19)23(21,22)18-13-4-2-11(3-5-13)8-14(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNOKCGDDKTVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.
Sulfonamide formation: The imidazole derivative is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Cyclopropyl group introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide exhibit antimicrobial properties. For instance, derivatives containing imidazole and sulfonamide moieties have shown effectiveness against various bacterial strains. A study demonstrated that imidazole-containing compounds possess significant antibacterial activity, potentially due to their ability to interfere with bacterial protein synthesis .
Anticonvulsant Properties
The compound's structural similarity to known anticonvulsants suggests potential efficacy in treating seizure disorders. Research on related thiazole and imidazole compounds has highlighted their anticonvulsant activities in various animal models, indicating that modifications to the imidazole structure could enhance these effects .
Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of sulfonamide-based compounds, including those with imidazole rings. The results indicated that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticonvulsant Activity Assessment
Another research effort focused on evaluating the anticonvulsant properties of related compounds in a mouse model. The study found that specific structural modifications led to enhanced protection against chemically induced seizures, suggesting that this compound could be a candidate for further development in this area .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity .
Comparison with Similar Compounds
Table 1: Crystallographic Tools for Structural Analysis of Related Compounds
Key Findings from Structural Comparisons:
Cyclopropyl Group Stability : The cyclopropyl ring in the compound may exhibit reduced torsional strain compared to bulkier substituents (e.g., tert-butyl groups) in analogs, as inferred from SHELXL-refined bond lengths .
Imidazole Sulfonamide Interactions : The sulfonamide group’s hydrogen-bonding capacity, critical for target binding, can be mapped using ORTEP-3 to assess conformational flexibility in similar compounds .
Limitations and Methodological Considerations
The provided evidence focuses on crystallographic tools rather than direct compound-specific data. For instance, SHELX programs are pivotal in resolving structural ambiguities, while ORTEP-3 aids in interpreting thermal motion or disorder—factors that differentiate this compound’s stability from analogs .
Biological Activity
N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-cyclopropyl-2-[4-[(1-methylimidazol-4-yl)sulfonylamino]phenyl]acetamide. Its molecular formula is , with a molecular weight of 350.39 g/mol. The presence of both cyclopropyl and sulfonamide groups contributes to its distinctive reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. The sulfonamide moiety mimics natural substrates, resulting in competitive inhibition.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies indicate that derivatives of imidazole-based compounds show significant cytotoxicity against various cancer cell lines, including ovarian and neuroblastoma cells. In vitro assays revealed that N-cyclopropyl derivatives could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Inhibition of CDK Activity : In vitro kinase assays have shown that this compound can effectively inhibit CDK2, -5, -7, and -9, with IC50 values in the submicromolar range against CDK2/cyclin E complexes. This suggests a high potency for targeting cell proliferation pathways .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of N-cyclopropyl derivatives against human tumor cell lines. The results indicated that these compounds demonstrated selective cytotoxicity toward cancer cells while sparing non-malignant cells. Specifically, compounds based on the imidazole scaffold showed promise as potential anticancer agents due to their ability to induce apoptosis in tumor cells .
Study 2: Kinase Inhibition
In another investigation focused on the inhibition of CDKs, this compound was synthesized and tested for its inhibitory effects. The findings highlighted its effectiveness in blocking CDK activity, which is pivotal in cancer therapy as CDKs are often dysregulated in tumors .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds reveals distinct differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-cyclopropyl-2-(4-(1H-imidazole-4-sulfonamido)phenyl)acetamide | Lacks methyl group on imidazole | Moderate CDK inhibition |
| N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-carboxamido)phenyl)acetamide | Contains carboxamide instead of sulfonamide | Lower anticancer activity |
This comparison illustrates that the presence of both cyclopropyl and sulfonamide groups in the studied compound enhances its biological activity compared to related structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
